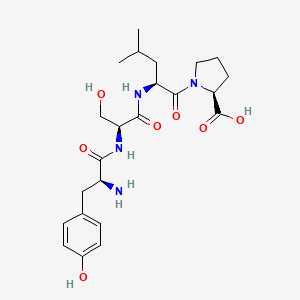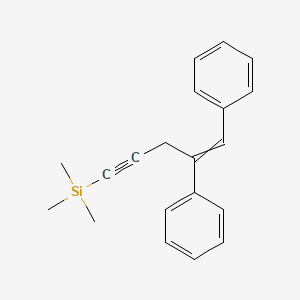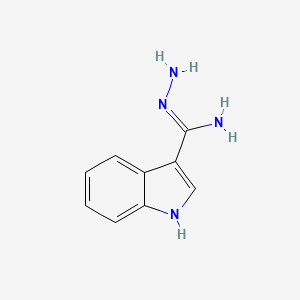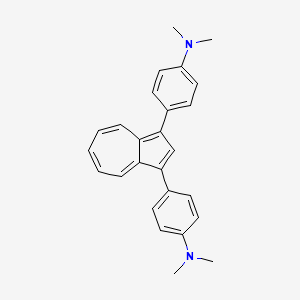
4,4'-(Azulene-1,3-diyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[4-(dimethylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It features two dimethylamino groups attached to phenyl rings, which are further connected to an azulene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(dimethylamino)phenyl]azulene typically involves the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through various methods, including the cyclization of appropriate precursors.
Attachment of Dimethylamino Groups: The dimethylamino groups are introduced through electrophilic aromatic substitution reactions, where dimethylamine acts as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(dimethylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced azulene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced azulene derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Bis[4-(dimethylamino)phenyl]azulene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Chemical Sensors: Employed in the design of chemical sensors for detecting various analytes.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(dimethylamino)phenyl]azulene involves its interaction with molecular targets through its electron-donating dimethylamino groups and the electron-withdrawing azulene core. This interaction can modulate the electronic properties of the compound, making it suitable for various applications in organic electronics and chemical sensing .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: Another compound with dimethylamino groups and a different core structure.
4,4’-Bis(dimethylamino)benzophenone:
Uniqueness
1,3-Bis[4-(dimethylamino)phenyl]azulene is unique due to its azulene core, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the field of organic electronics and chemical sensing.
Properties
CAS No. |
862421-91-8 |
|---|---|
Molecular Formula |
C26H26N2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[3-[4-(dimethylamino)phenyl]azulen-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C26H26N2/c1-27(2)21-14-10-19(11-15-21)25-18-26(24-9-7-5-6-8-23(24)25)20-12-16-22(17-13-20)28(3)4/h5-18H,1-4H3 |
InChI Key |
RZERUQRUJWTLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)
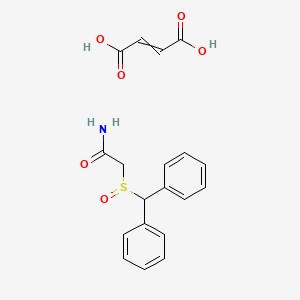
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
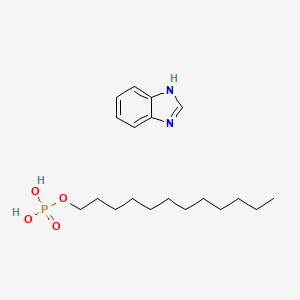
phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
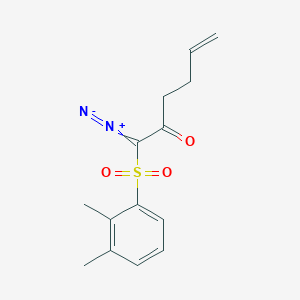
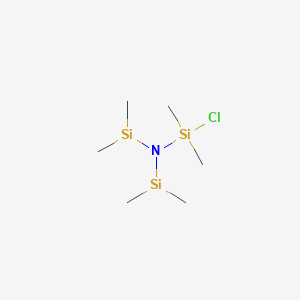
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
